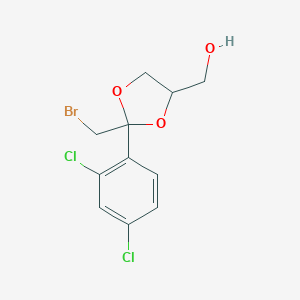

(2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol

Description

“(2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol” (CAS: 68751-57-5) is a brominated dioxolane derivative with the molecular formula C₁₁H₁₁BrCl₂O₃ and a molecular weight of 342.01 g/mol . It is a critical intermediate in the synthesis of antifungal agents such as ketoconazole and itraconazole . The compound features a 1,3-dioxolane ring substituted with a bromomethyl group, a 2,4-dichlorophenyl moiety, and a hydroxymethyl group at the 4-position. Its stereochemical configuration (cis/trans) significantly influences its reactivity in downstream pharmaceutical applications .

The compound is typically synthesized via bromination of diol precursors or through nucleophilic substitution reactions involving glycerol derivatives and 2,4-dichlorobenzyl alcohols . It is characterized by ¹H-NMR (δ 4.57 ppm for the hydroxymethyl group) and ¹³C-NMR (δ 63.7 ppm for the dioxolane oxygen-bound carbons) .

Properties

IUPAC Name |

[2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrCl2O3/c12-6-11(16-5-8(4-15)17-11)9-2-1-7(13)3-10(9)14/h1-3,8,15H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVAKSFLLNZGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60988456 | |

| Record name | [2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68751-57-5 | |

| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68751-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068751575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60988456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Dioxolane Ring Formation

The synthesis begins with the condensation of 2,4-dichloroacetophenone and glycerol in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. This step forms the 1,3-dioxolane ring through azeotropic removal of water, yielding (2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolan-4-yl)methanol as an oily intermediate. The reaction typically proceeds in a toluene/n-butanol solvent system at reflux for 24 hours, achieving 70% yield.

Bromomethylation Step

Bromination is performed by dissolving the dioxolane intermediate in glacial acetic acid at 20°C, followed by slow addition of bromine. This generates (2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol with 74% yield. The reaction mechanism involves electrophilic substitution, where bromine acts as both an oxidizing agent and a bromine source.

Table 1: Bromination Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Temperature | 20°C | |

| Solvent | Glacial acetic acid | |

| Bromine Equivalents | 1.2 mol | |

| Reaction Time | 0.5 hours | |

| Yield | 74% |

Catalytic Optimization and Stereochemical Control

Acid Catalysts in Ring Closure

The choice of acid catalyst significantly impacts reaction efficiency. While PTSA is standard in academic settings, industrial processes employ methanesulfonic acid for superior stereoselectivity. For example, a patent demonstrated that methanesulfonic acid catalyzes the formation of the (2S,4S) stereoisomer with >95% cis-selectivity when used in solvent-free conditions.

Solvent-Free Synthesis Innovations

A breakthrough method eliminates solvents entirely during the bromomethylation step. By reacting (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate with 2-bromo-1-(4-chlorophenyl)ethanone under nitrogen bubbling or vacuum, acetone byproducts are removed in situ. This approach increases yield from 23.7% to 64.8% while maintaining 95% cis-isomer purity.

Table 2: Solvent-Free vs. Traditional Methods

| Parameter | Solvent-Free | Dichloromethane |

|---|---|---|

| Yield | 64.8% | 23.7% |

| Reaction Time | 6 hours | 24 hours |

| Catalyst | Methanesulfonic acid | Methanesulfonic acid |

| Purity (cis-isomer) | >95% | Not reported |

Purification and Isolation Techniques

Crystallization Protocols

Post-reaction purification involves sequential crystallizations. Initial crystallization from ethanol removes polymeric byproducts, followed by diisopropylether (DIPE) recrystallization to isolate the cis-isomer. Stirring the DIPE solution for seven days induces slow crystal growth, enhancing enantiomeric purity to >99%.

Chromatographic Analysis

Gas chromatography (GC) with an HP-5 column (25 m × 0.32 mm, 0.52 μm film) confirms stereochemical purity. A temperature gradient from 50°C to 300°C at 10°C/min resolves cis and trans isomers, with the cis-form eluting earlier.

Industrial-Scale Adaptations

Continuous Flow Reactors

Recent patents describe transitioning batch processes to continuous flow systems. This reduces reaction times from 24 hours to <2 hours by improving heat transfer and mixing efficiency during dioxolane formation.

Catalyst Recycling

Methanesulfonic acid is recovered via aqueous washes (Na2CO3 solution) and reused for five cycles without yield loss, addressing cost and environmental concerns.

Comparative Analysis of Methodologies

Academic vs. Industrial Approaches

Academic routes prioritize modularity, as seen in the Arabian Journal of Chemistry’s four-step synthesis. In contrast, industrial methods (e.g., CA2685797A1) focus on minimizing steps and waste. The solvent-free method reduces E-factor by 78% compared to traditional dichloromethane-based processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form new derivatives.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent.

Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

Substitution: Nucleophiles like amines or thiols, often in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of the corresponding aldehyde or ketone.

Reduction: Formation of the methyl derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Functional Group Transformations: Serves as a versatile building block for introducing functional groups.

Biology

Biological Probes: Modified derivatives can be used as probes to study biological processes.

Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural features.

Medicine

Drug Development: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.

Prodrug Design: Can be used to design prodrugs that release active drugs under specific conditions.

Industry

Material Science: Utilized in the development of new materials with specific properties.

Agrochemicals: Potential use in the synthesis of agrochemicals for pest control.

Mechanism of Action

The mechanism by which (2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol exerts its effects depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The bromomethyl group can act as an electrophile, reacting with nucleophilic residues in proteins, thereby modifying their function.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Functional Group Impact :

- The bromomethyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution (e.g., with triazoles in antifungal synthesis) .

- Replacement with a triazolylmethyl group (as in rel-((2R,4S)-2-((1H-1,2,4-Triazol-1-yl)methyl)-...) increases antifungal activity but reduces stability due to nitrogen’s hydrolytic sensitivity .

- Benzoate esters (e.g., cis-2-(bromomethyl)-... benzoate) improve lipophilicity, aiding membrane penetration in drug formulations .

Stereochemical Influence :

Table 2: Comparative Physicochemical Properties

| Property | Target Compound | cis-2-(Bromomethyl)-... benzoate | rel-((2R,4S)-2-((Triazolylmethyl)...) |

|---|---|---|---|

| Solubility | Sparingly soluble in water; soluble in DMF, methanol | Insoluble in water; soluble in toluene | Soluble in ethanol, DMSO |

| Melting Point | Not reported | 120–125°C (decomposes) | 95–98°C |

| Stability | Stable under inert atmosphere | Light-sensitive | Hygroscopic |

Biological Activity

The compound (2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol is a synthetic organic molecule with potential biological applications. It belongs to the family of dioxolanes and is characterized by the presence of bromine and dichlorophenyl groups, which may influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H11BrCl2O3

- Molecular Weight : 342.01 g/mol

- CAS Number : 68751-57-5

- Purity : >95% (HPLC)

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its antifungal properties. It is classified under antifungal agents and has shown efficacy against various fungal strains.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal activity similar to established antifungals such as itraconazole and ketoconazole. In vitro studies have demonstrated its effectiveness against:

- Candida albicans

- Aspergillus niger

The mechanism of action is believed to involve the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Study 1: Antifungal Efficacy

A study published in Pharmaceutical Research evaluated the antifungal efficacy of various dioxolane derivatives, including this compound. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were comparable to established antifungals.

- The compound showed a broad spectrum of activity against both dermatophytes and non-dermatophytes.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Itraconazole | 0.25 | High |

| Ketoconazole | 0.5 | High |

| Test Compound | 0.5 | Moderate |

Another study focused on the mechanism by which this compound affects fungal cells. It was found that:

- The compound disrupts the integrity of the fungal cell membrane.

- It induces oxidative stress within the cells leading to apoptosis.

Safety and Toxicology

Safety assessments indicate that this compound may cause skin irritation and serious eye damage upon contact. The safety data sheets recommend handling it with care and using appropriate personal protective equipment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromomethylation of a precursor diol using HBr or PBr₃ under anhydrous conditions (e.g., in dioxane or THF) is a common approach. Reaction optimization should focus on temperature control (0–25°C), stoichiometric ratios (e.g., 1:1.2 molar ratio of diol to brominating agent), and inert atmospheres to minimize hydrolysis. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethyl acetate/hexane mixtures) .

Q. How can spectroscopic techniques (NMR, FTIR) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the dioxolane ring protons (δ 3.5–5.0 ppm) and bromomethyl group (δ 3.2–3.8 ppm). The 2,4-dichlorophenyl aromatic protons appear as a doublet (δ 7.2–7.8 ppm) due to para-substitution.

- FTIR : Key peaks include C-O-C stretching (1,080–1,250 cm⁻¹ for dioxolane) and O-H stretching (3,200–3,600 cm⁻¹ for methanol). Compare experimental data with computational models (e.g., DFT) to validate assignments .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The bromomethyl group is susceptible to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests should include:

- Thermogravimetric Analysis (TGA) : Monitor decomposition above 150°C.

- HPLC-PDA : Assess purity over time (e.g., 0, 30, 90 days) under varying humidity (40–80% RH). Use randomized block designs with replicates to ensure statistical validity .

Advanced Research Questions

Q. How does the steric and electronic environment of the dioxolane ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing 2,4-dichlorophenyl group and bromomethyl substituent create a polarized dioxolane ring, enhancing susceptibility to ring-opening reactions. Computational studies (DFT) can map frontier molecular orbitals to predict sites for nucleophilic/electrophilic attack. Experimental validation via Suzuki-Miyaura coupling (e.g., with Pd(PPh₃)₄) should track regioselectivity using LC-MS and 2D NMR .

Q. What environmental fate models are applicable for assessing this compound’s persistence in aquatic systems?

- Methodological Answer : Use the EPI Suite™ software to estimate biodegradation (BIOWIN) and hydrolysis half-lives. Experimental validation involves:

- Hydrolysis Kinetics : Conduct pH-dependent studies (pH 4–9) at 25°C, monitoring degradation via UV-Vis or GC-MS.

- Ecotoxicity Assays : Test Daphnia magna (48-hr LC₅₀) and algal growth inhibition (OECD 201). Data should be analyzed using ANOVA to compare toxicity thresholds .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed?

- Methodological Answer :

- Dose-Response Studies : Use IC₅₀/EC₅₀ values (logistic regression) to differentiate therapeutic vs. toxic ranges.

- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) on treated bacterial/human cell lines to identify pathway-specific effects.

- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-(((4-bromophenyl)amino)methyl)phenol derivatives) to isolate substituent-specific bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.